3-Chloro-2-Hydrazino-5-Iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5ClIN3 |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
(3-chloro-5-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClIN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
InChI Key |
BBIXKSCXBRKAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 2 Hydrazino 5 Iodopyridine and Its Analogs
Strategies for Regioselective and Stereoselective Synthesis of 3-Chloro-2-Hydrazino-5-Iodopyridine
The regioselective synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry. rsc.org Traditional methods often require harsh conditions and can lead to mixtures of isomers, necessitating complex purification steps. ijarsct.co.in Consequently, the development of selective and efficient synthetic routes is paramount.
Exploration of Functional Group Interconversions and Pyridine (B92270) Functionalization
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the conversion of one functional group into another. vanderbilt.eduimperial.ac.uksolubilityofthings.com This approach is particularly useful in the synthesis of complex molecules where direct introduction of a desired group is challenging. imperial.ac.uk In the context of this compound, a plausible synthetic route could involve the initial synthesis of a diversely functionalized pyridine core, followed by sequential FGI to install the chloro, hydrazino, and iodo substituents.
The direct C-H functionalization of pyridines has emerged as a more atom-economical alternative to classical methods that often rely on pre-functionalized starting materials. rsc.orgnih.gov However, the inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge. nih.gov For instance, the installation of substituents at specific positions often requires multi-step sequences involving the formation of pyridine N-oxides to modulate the ring's reactivity, followed by functional group manipulations. rsc.org
Table 1: Key Functional Group Interconversion Strategies in Pyridine Synthesis
| Transformation | Reagents and Conditions | Key Features | Citation |
| Alcohol to Halide | PBr3, pyridine; Ph3P, CBr4; Ph3P, Br2 | Converts hydroxyl groups to good leaving groups for subsequent nucleophilic substitution. | vanderbilt.edu |
| Amide to Nitrile | POCl3, pyridine; TsCl | Dehydration reaction to form a nitrile group. | vanderbilt.edu |
| Oxidation of Alcohols | Pyridinium chlorochromate (PCC); KMnO4 | PCC selectively oxidizes primary alcohols to aldehydes, while KMnO4 is a strong oxidant. | solubilityofthings.com |
| Reduction of Carbonyls | LiAlH4; NaBH4 | LiAlH4 is a powerful reducing agent, while NaBH4 is milder and more selective. | solubilityofthings.com |
This table is not exhaustive and represents a selection of common functional group interconversion reactions.
Application of Catalytic Systems in Halogenation and Hydrazination
Modern catalytic methods have revolutionized the synthesis of functionalized pyridines, offering milder reaction conditions, higher selectivity, and improved yields. ijarsct.co.inrsc.org
Metal-Catalyzed Cross-Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net These methods can be employed for the regioselective introduction of aryl or other functional groups onto the pyridine ring. researchgate.net For instance, palladium catalysts are widely used for the cross-coupling of organozinc reagents with aryl chlorides to yield 2-aryl-substituted pyridines. organic-chemistry.org Similarly, rhodium-catalyzed C-H annulation of aromatic amines with bicyclic alkenes provides access to functionalized pyridine derivatives. rsc.org
Organocatalysis: Organocatalysis offers a metal-free alternative for pyridine synthesis, often proceeding under mild conditions. rsc.org For example, DMAP (4-dimethylaminopyridine) can catalyze the synthesis of trisubstituted pyridines from α-chloro acetic esters and unsaturated imines. rsc.org Flavin-iodine coupled organocatalysis has been used for the aerobic oxidative formation of C-N and C-S bonds in the synthesis of imidazo[1,2-a]pyridines. acs.org
Biocatalysis: The use of enzymes, or biocatalysts, is a growing area in green chemistry due to their high selectivity and ability to function under mild conditions. ijarsct.co.in Hemoproteins have been developed as biocatalysts for carbene transfer reactions to construct pyridine-functionalized cyclopropanes. chemrxiv.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions. nih.govacs.orgrsc.org This strategy has been successfully applied to the functionalization of pyridines. For example, Eosin Y, an organic dye, can act as a photoredox catalyst for the synthesis of 2,4,6-triarylpyridines. acs.orgnih.gov Photochemical methods have also been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, proceeding through the formation of pyridinyl radicals. acs.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound and its Precursors
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ijarsct.co.inresearchgate.net
Development of Sustainable Solvent Systems and Alternative Reaction Media
The use of environmentally benign solvents is a key aspect of green chemistry. researchgate.net
Aqueous Systems: Water is considered the greenest solvent and its use in organic reactions is highly desirable. rsc.org Multicomponent reactions for the synthesis of pyridine derivatives have been successfully carried out in water. researchgate.net
Ionic Liquids: Ionic liquids are salts with low melting points that can serve as alternative reaction media. They have been used in the synthesis of pyridine derivatives. bohrium.com
Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste. tandfonline.com For example, the synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using a heterogeneous catalyst. tandfonline.com
Maximization of Atom Economy and Minimization of Waste Generation
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. researchgate.netbohrium.com This approach is highly atom-economical and reduces waste. The Guareschi–Thorpe reaction, a multicomponent method for synthesizing hydroxy-cyanopyridines, has been adapted to run in an aqueous medium. rsc.org
Catalytic Reactions: Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated. organic-chemistry.org Cationic half-sandwich rare-earth catalysts have been shown to be efficient and atom-economical for the synthesis of 2-alkylated pyridine derivatives. organic-chemistry.org Tandem reactions with 100% atom economy have been developed for the synthesis of novel 3-cyanopyridine (B1664610) derivatives. rsc.org
Flow Chemistry and Automated Synthesis Approaches for Scalable Production and High-Throughput Screening
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, scalability, and efficiency. numberanalytics.comthieme-connect.com
Flow Chemistry: Performing reactions in a continuous flow system allows for better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for exothermic reactions. thieme-connect.comrsc.org Microwave flow reactors have been utilized for the one-step synthesis of pyridines and dihydropyridines. beilstein-journals.orgnih.gov The scalability of flow chemistry makes it an attractive approach for the large-scale production of pyridine derivatives. numberanalytics.com
Automated Synthesis: Automated synthesis platforms enable the rapid synthesis and screening of large numbers of compounds, which is particularly valuable in drug discovery. nih.govwhiterose.ac.uk Fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a] heterocycles. nih.gov Furthermore, automated systems have been used for the synthesis of radiolabeled pyridine-based alkylating agents. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Citation |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent, due to high surface-area-to-volume ratio | thieme-connect.com |
| Mass Transfer | Can be limited, especially in multiphasic systems | Efficient, allowing for better mixing | numberanalytics.com |
| Safety | Handling of hazardous reagents can be risky at scale | Improved safety due to small reaction volumes and better control | thieme-connect.com |
| Scalability | Can be challenging and require process re-optimization | Generally more straightforward to scale up by running for longer times | numberanalytics.com |
| Reaction Time | Can be long | Often significantly reduced | rsc.orgbeilstein-journals.org |
Mechanistic Elucidation of Reactions Involving 3 Chloro 2 Hydrazino 5 Iodopyridine
Reaction Pathway Analysis and Identification of Transient Intermediates
The reaction pathways of 3-Chloro-2-hydrazino-5-iodopyridine are dictated by the interplay of its functional groups and the aromatic core. The identification of transient intermediates is key to mapping these complex transformations.
Investigation of Nucleophilic and Electrophilic Activation Pathways at the Pyridine (B92270) Core
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. wikipedia.org This reactivity is further modified by the attached substituents.
Nucleophilic Activation: The pyridine core of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen, compounded by the inductive effects of the chloro and iodo substituents, creates electron-deficient sites, particularly at the 2-, 4-, and 6-positions. quora.com Nucleophilic attack is therefore favored at these positions. In this specific molecule, the 2-position is already substituted, leaving the 4- and 6-positions as the most likely sites for nucleophilic attack.
Activation can be further enhanced by the use of Lewis acids. A Lewis acid can coordinate to the lone pair of electrons on the pyridine nitrogen, increasing the ring's electron deficiency and making it even more susceptible to attack by nucleophiles. nih.govresearchgate.net
Electrophilic Activation: Conversely, electrophilic aromatic substitution on the pyridine ring is a challenging process, often requiring harsh reaction conditions. wikipedia.orgnih.govnsf.govchemrxiv.org The electron-deficient nature of the ring deactivates it towards attack by electrophiles. When such reactions do occur, they typically favor the 3- and 5-positions, which are less deactivated. In this compound, both the 3- and 5-positions are occupied. The hydrazino group at the 2-position is an activating group and would typically direct electrophiles to the ortho and para positions (3- and 5-). However, the strong deactivating effects of the ring nitrogen and the halogens likely dominate, making further electrophilic substitution on the ring improbable without resorting to specialized strategies like ring-opening/ring-closing sequences. nih.govchemrxiv.org
Reactivity Profiles of the Hydrazino Moiety in Various Transformations
The hydrazino (-NHNH₂) group is a potent nucleophile and represents a primary site of reactivity in the molecule. Its reactivity is significantly influenced by the electronic properties of the attached pyridine ring.
The nitrogen atoms of the hydrazino group possess lone pairs of electrons, making it a strong nucleophile capable of reacting with a wide range of electrophiles. It readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. nih.gov The pH of the reaction medium can play a critical role in controlling the reactivity of the hydrazino group versus other potential nucleophilic sites in a molecule. rsc.org
Furthermore, the hydrazino moiety is a key building block in the synthesis of various nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, it can be used to construct fused ring systems like triazolopyridines or pyrazolopyridines, depending on the reaction partner. researchgate.netresearchgate.net For example, reaction with β-diones can lead to the formation of five-membered pyrazole (B372694) rings. rsc.org The nucleophilicity of hydrazines is a subject of interest, with some studies suggesting an "alpha-effect" (enhanced nucleophilicity due to the adjacent nitrogen lone pair), though its significance compared to similarly basic amines is debated. acs.org
Directing Effects and Stereoelectronic Influence of Halogen Substituents (Chloro and Iodo)
The chloro and iodo substituents at the 3- and 5-positions, respectively, exert significant influence over the reactivity and regioselectivity of the pyridine ring through a combination of inductive and resonance effects.
Halogens are classic examples of ortho-, para-directing deactivators in electrophilic aromatic substitution. libretexts.orglibretexts.org
Inductive Effect (-I): Both chlorine and iodine are more electronegative than carbon and thus withdraw electron density from the pyridine ring through the sigma bond network. This inductive withdrawal deactivates the ring towards electrophilic attack.
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This resonance effect increases electron density primarily at the ortho and para positions relative to the halogen.
In nucleophilic aromatic substitution (SNAr) reactions, the halogens can function as leaving groups. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo group at the 5-position a better leaving group than the chloro group at the 3-position. Therefore, a nucleophile would preferentially substitute the iodine atom. The strong electron-withdrawing character of the pyridine ring and the other substituents helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr pathway.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies provide quantitative insight into reaction mechanisms by examining the factors that influence reaction rates. For reactions involving this compound, this involves analyzing the effects of temperature and concentration, as well as applying principles like isotope effects and linear free energy relationships to probe the transition states of key steps.
Analysis of Temperature and Concentration Dependence on Reaction Rates
The rate of a chemical reaction is generally dependent on the concentration of the reactants and the temperature at which the reaction is conducted. cerritos.edursc.org
Concentration Dependence: For a given reaction, such as the formation of a hydrazone from this compound and an aldehyde, the reaction rate is expected to increase as the concentration of either reactant increases. This is because a higher concentration leads to a greater frequency of collisions between reacting molecules. cerritos.edu The precise relationship between concentration and rate is defined by the reaction's rate law, which can be determined experimentally.
Temperature Dependence: Increasing the reaction temperature almost universally increases the reaction rate. rsc.org This is due to two primary factors: molecules move faster at higher temperatures, leading to more frequent collisions, and a greater proportion of these collisions have sufficient energy to overcome the activation energy barrier (Ea) for the reaction. libretexts.org This relationship is quantitatively described by the Arrhenius equation, k = Ae-Ea/RT, where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org
By measuring the rate constant at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy for the reaction, a critical parameter for understanding the energy profile of the rate-limiting step.
| Experiment | [Compound] (M) | [Aldehyde] (M) | Temperature (K) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 298 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 298 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 298 | 3.0 x 10-5 |
| 4 | 0.10 | 0.10 | 308 | 3.1 x 10-5 |
| 5 | 0.10 | 0.10 | 318 | 6.0 x 10-5 |
Application of Isotope Effects and Linear Free Energy Relationships (e.g., Hammett Analysis) for Mechanistic Insights
To further dissect reaction mechanisms, chemists employ advanced physical organic tools that probe the nature of the rate-limiting step.
Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for determining whether a bond to a specific atom is broken in the rate-determining step of a reaction. acs.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is cleaved or significantly altered in the transition state. For instance, in a reaction involving proton transfer from the hydrazino group, replacing the N-H protons with deuterium (B1214612) would be expected to slow the reaction down if that proton transfer is part of the rate-limiting step. rsc.orgosti.govlindenwood.edu
Linear Free Energy Relationships (LFERs): The Hammett analysis is a classic LFER that quantifies the effect of substituents on the reactivity of an aromatic system. rsc.org It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction series to a substituent constant (σ), which is specific to each substituent, and a reaction constant (ρ), which is characteristic of the reaction itself. The Hammett equation is given by log(k/k₀) = ρσ, where k₀ is the rate constant for the unsubstituted reference compound.
While this compound itself is a single compound, a Hammett-type analysis could be conceptually applied by synthesizing a series of analogues where one of the substituents is varied (for example, replacing the 5-iodo group with other halogens or electron-donating/withdrawing groups). The sign and magnitude of the resulting ρ value would provide valuable information about the mechanism:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, implying a buildup of negative charge (or loss of positive charge) in the transition state of the rate-limiting step.
A negative ρ value suggests the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state.
For example, in an SNAr reaction where the iodo group is displaced, a large positive ρ value would be expected, as electron-withdrawing groups would stabilize the developing negative charge in the Meisenheimer intermediate. sciepub.com
| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (krel) | log(krel) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.15 | -0.82 |
| -CH₃ | -0.17 | 0.30 | -0.52 |
| -H | 0.00 | 1.00 | 0.00 |
| -I | 0.18 | 4.5 | 0.65 |
| -Br | 0.23 | 6.8 | 0.83 |
| -Cl | 0.23 | 6.9 | 0.84 |
| -CN | 0.66 | 155 | 2.19 |
| -NO₂ | 0.78 | 450 | 2.65 |
Characterization of Transition State Structures and Elucidation of Energy Landscapes
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Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation of 3 Chloro 2 Hydrazino 5 Iodopyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 2D NMR, Solid-State NMR for Supramolecular Interactions)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Chloro-2-Hydrazino-5-Iodopyridine derivatives in both solution and solid states. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of magnetically active nuclei, more complex structures and subtle stereochemical details necessitate the use of advanced 2D NMR techniques.
In the case of related hydrazinopyridine derivatives, ¹H NMR spectra typically show characteristic signals for the pyridine (B92270) ring protons and the hydrazino group protons. For instance, in organotin(IV) complexes of methyl-2-pyridylketone-2-hydrazinopyridine, the NH proton signal appears around 9.98 ppm, which can shift upon complexation, indicating the involvement of the hydrazino group in coordination. analis.com.my The pyridine ring protons resonate in the aromatic region, typically between 6.84 and 8.55 ppm. analis.com.my Similarly, ¹³C NMR provides key information on the carbon skeleton of these molecules. analis.com.my
For complex structural assignments and to resolve overlapping signals in crowded spectral regions, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques allow for the establishment of proton-proton and proton-carbon correlations through chemical bonds, enabling a complete and unambiguous assignment of all ¹H and ¹³C signals, even in complex derivatives.
Solid-state NMR (ssNMR) spectroscopy offers unique insights into the supramolecular interactions and packing of this compound derivatives in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the sensitivity of low-abundance nuclei like ¹³C and ¹⁵N. Advanced ssNMR experiments can probe intermolecular interactions, such as hydrogen bonding involving the hydrazino group, and provide information on molecular polymorphism and the conformation of the molecule in its crystalline form. nih.goviastate.eduucsb.edumdpi.com For example, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," which is highly effective in distinguishing between heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen. iastate.edu
Table 1: Representative ¹H NMR Chemical Shifts for Hydrazinopyridine Derivatives This table is interactive. Users can sort data by clicking on the headers.
| Proton | Chemical Shift (ppm) | Reference Compound |
|---|---|---|
| NH | ~9.98 | Methyl-2-pyridylketone-2-hydrazinopyridine analis.com.my |
| Pyridine-H6 | ~8.55 | Methyl-2-pyridylketone-2-hydrazinopyridine analis.com.my |
| Pyridine-H3/H5 | 7.68 - 8.16 | Methyl-2-pyridylketone-2-hydrazinopyridine analis.com.my |
| Other Pyridine-H | 6.84 - 7.32 | Methyl-2-pyridylketone-2-hydrazinopyridine analis.com.my |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentomic Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of this compound and its derivatives, providing exact molecular weight determination and, consequently, the precise molecular formula. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are commonly used.
For a hydrazone derivative of 3-chloro-2-hydrazinopyridine (B1363166), ESI mass spectrometry was successfully used to record its mass spectrum. nih.gov The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides invaluable structural information through "fragmentomic" analysis. By inducing fragmentation of the protonated or deprotonated molecular ion, characteristic fragmentation patterns are generated that act as a fingerprint for the molecule. The fragmentation pathways can elucidate the connectivity of different functional groups within the molecule. For instance, in the analysis of related heterocyclic compounds, common fragmentation patterns involve the loss of small neutral molecules or radicals from the parent ion, providing clues about the structural backbone. mdpi.comarkat-usa.org The analysis of these fragmentation patterns is crucial for the structural confirmation of newly synthesized derivatives of this compound.
Table 2: Key Applications of High-Resolution Mass Spectrometry for this compound Derivatives This table is interactive. Users can sort data by clicking on the headers.
| Application | Technique | Information Obtained |
|---|---|---|
| Molecular Formula Confirmation | HRMS (e.g., ESI-TOF, Orbitrap) | Precise mass-to-charge ratio (m/z) for unambiguous elemental composition. rsc.org |
| Structural Elucidation | Tandem MS (MS/MS) | Characteristic fragmentation patterns for structural confirmation and isomer differentiation. mdpi.comlcms.cz |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound derivatives in the solid state. Both single-crystal and powder X-ray diffraction techniques provide a wealth of structural information.
Single-crystal X-ray diffraction, when suitable crystals can be obtained, yields a precise and unambiguous model of the molecule's conformation, including bond lengths, bond angles, and torsional angles. For example, the crystal structure of 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, a derivative of 3-chloro-2-hydrazinopyridine, was determined to be in the triclinic system with the P-1 space group. nih.gov Such studies also reveal the details of the supramolecular architecture, including intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, which govern the crystal packing. nih.govresearchgate.netnih.gov
Table 3: Crystallographic Data for a Derivative of 3-Chloro-2-Hydrazinopyridine This table is interactive. Users can sort data by clicking on the headers.
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Triclinic | 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine nih.gov |
Advanced Vibrational Spectroscopy (Fourier Transform Infrared (FTIR), Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding characteristics of this compound derivatives. These methods are complementary and are based on the absorption (FTIR) or scattering (Raman) of infrared radiation by molecular vibrations.
In the FTIR and Raman spectra of hydrazinopyridine derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the N-H stretching vibrations of the hydrazino group are typically observed in the region of 3100-3400 cm⁻¹. analis.com.my The C=N stretching vibration of the imine in hydrazone derivatives is found around 1605 cm⁻¹, and its position can shift upon coordination to a metal ion, indicating the involvement of the azomethine nitrogen in bonding. analis.com.my Aromatic C-H stretching vibrations are generally observed in the 3000–3100 cm⁻¹ range. nih.gov
The positions, shapes, and intensities of the vibrational bands are sensitive to the molecular structure, conformation, and intermolecular interactions. Therefore, FTIR and Raman spectroscopy are powerful tools for confirming the presence of key functional groups, studying hydrogen bonding, and probing the effects of substitution on the pyridine ring and hydrazino moiety. primescholars.comprimescholars.com
Table 4: Characteristic Vibrational Frequencies for Hydrazinopyridine Derivatives This table is interactive. Users can sort data by clicking on the headers.
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference Compound |
|---|---|---|---|
| N-H Stretch | 3100-3400 | FTIR | Hydrazinopyridine derivatives analis.com.my |
| Aromatic C-H Stretch | 3000-3100 | FTIR/Raman | 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine nih.gov |
| C=N Stretch (imine) | ~1605 | FTIR | Methyl-2-pyridylketone-2-hydrazinopyridine analis.com.my |
Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Structure, Photophysical Properties, and Chiral Recognition
Electronic spectroscopy techniques, including UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism (CD) spectroscopy, are employed to investigate the electronic structure and photophysical properties of this compound derivatives.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of a hydrazone derivative of 3-chloro-2-hydrazinopyridine was recorded in chloroform. nih.gov For other hydrazinopyridine derivatives, absorption bands are typically observed in the UV region, corresponding to π-π* and n-π* transitions. scirp.orgscirp.org For example, the n-π* transition of the imine group in a hydrazone ligand was observed around 331 nm, and this band showed a bathochromic (red) shift upon coordination to a metal ion, indicating a change in the electronic environment of the chromophore. analis.com.my
Fluorescence spectroscopy can be used to study the emission properties of these compounds upon excitation with UV or visible light. However, not all derivatives are fluorescent; for instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was found to be non-emissive. researchgate.net
For chiral derivatives of this compound, circular dichroism (CD) spectroscopy is a powerful technique for studying their stereochemical properties. CD measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral molecules. This technique can be used to determine the absolute configuration of enantiomers and to study chiral recognition processes. nih.govjst.go.jp
Table 5: Electronic Transitions in Hydrazinopyridine Derivatives This table is interactive. Users can sort data by clicking on the headers.
| Transition | Wavelength Range (nm) | Technique | Reference Compound Type |
|---|---|---|---|
| n-π* (imine) | ~331-352 | UV-Vis | Hydrazone derivatives analis.com.myscirp.orgscirp.org |
| π-π* | < 300 | UV-Vis | Hydrazone derivatives scirp.orgscirp.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Electronic Environments
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful element-specific techniques that can provide detailed information about the elemental composition, oxidation states, and local electronic and geometric environments of the atoms in this compound derivatives.
XAS is particularly useful for probing the local structure around a specific element, such as iodine or a metal center in a complex of a derivative. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances to neighboring atoms. nih.gov This technique is not limited by the physical state of the sample and can be applied to solutions, powders, and single crystals. nih.gov
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present in the top few nanometers of a sample. By measuring the kinetic energy of photoelectrons ejected from the sample upon X-ray irradiation, one can determine the binding energies of the core-level electrons. These binding energies are characteristic of each element and are sensitive to the local chemical environment and oxidation state. researchgate.netmdpi.com For derivatives of this compound, XPS can be used to confirm the presence of chlorine, iodine, and nitrogen and to probe their respective chemical states.
While specific XAS and XPS data for this compound were not found in the initial search, these techniques are highly applicable for a deep characterization of its derivatives, especially when they are incorporated into larger systems or functional materials.
Computational and Theoretical Investigations of 3 Chloro 2 Hydrazino 5 Iodopyridine Systems
Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD can model the conformational flexibility of the 3-Chloro-2-Hydrazino-5-Iodopyridine molecule, showing how its shape changes in different environments. researchgate.net
These simulations are particularly useful for understanding solvation effects—how the molecule interacts with solvent molecules—and for studying intermolecular interactions, such as hydrogen bonding. In the context of drug design, MD simulations are used to model the interaction between a ligand and its protein target, assessing the stability of the protein-ligand complex over a period of nanoseconds. researchgate.net This provides insight into binding affinity and the specific interactions that stabilize the complex.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)
Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which typically show good correlation with experimental values measured in solution. science.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. tandfonline.comprimescholars.com These theoretical spectra are essential for assigning the vibrational bands observed in experimental FT-IR and FT-Raman spectroscopy.
Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths. researchgate.nettandfonline.com This helps in understanding the electronic properties and color of the compound.
Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for a Related Pyridine (B92270) Derivative (Note: Data is for 2-chloro-6-methoxypyridine-4-carboxylic acid, illustrating the methodology.)
| Assignment | Calculated FT-IR (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Reference |
|---|---|---|---|
| C-H stretch (aromatic) | 3090 | 3092 | tandfonline.com |
| C-H stretch (methyl sym.) | 2880 | 2874 | tandfonline.com |
| C-H stretch (methyl asym.) | 2955 | 2957 | tandfonline.com |
| C=O stretch | 1735 | 1742 | tandfonline.com |
This interactive table demonstrates the typical agreement between computationally predicted and experimentally observed vibrational frequencies, a technique applicable to confirming the structure of this compound.
Computational Studies of Reaction Mechanisms, Transition States, and Reaction Pathways
Understanding how a molecule is formed and how it reacts is a central theme in chemistry. Computational chemistry provides the tools to explore reaction mechanisms in detail. For derivatives of this compound, this involves several key steps. For example, the synthesis often starts with the reaction of a dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form a hydrazinopyridine intermediate. google.comnih.gov Computational models can map the entire reaction pathway for such nucleophilic substitution and subsequent cyclization reactions. nih.gov By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine activation energies and predict reaction rates, providing insights that are often difficult to obtain experimentally.
In Silico Screening and Rational Design of Novel Derivatives with Tailored Molecular Properties
The true power of computational chemistry lies in its predictive capabilities, which are harnessed for the rational design of new molecules. In silico (computer-based) screening allows researchers to design and evaluate vast virtual libraries of derivatives of a parent molecule like this compound. researchgate.net By systematically modifying functional groups, scientists can computationally predict how these changes affect properties like biological activity, solubility, or electronic characteristics. tandfonline.com This process, often guided by methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, allows for the identification of promising new candidates for synthesis, significantly accelerating the discovery process for new materials and therapeutic agents. tandfonline.comresearchgate.net
Exploration of 3 Chloro 2 Hydrazino 5 Iodopyridine As a Versatile Synthetic Precursor
The substituted pyridine (B92270) core is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals to materials science. Among the myriad of pyridine-based building blocks, 3-Chloro-2-Hydrazino-5-Iodopyridine stands out as a particularly versatile precursor. Its unique arrangement of a nucleophilic hydrazine (B178648) group flanked by two different halogen atoms on a pyridine ring offers a rich platform for a multitude of chemical transformations. This structure allows for the strategic and sequential introduction of various substituents, enabling the construction of complex molecular architectures.
Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine and Hydrazine Moieties
The presence of the hydrazine and pyridine nitrogen atoms in a 1,2-relationship makes this compound an ideal starting material for the synthesis of pyrido-fused heterocycles. These fused systems are of significant interest due to their prevalence in biologically active compounds.
Construction of Pyrido-fused Heterocycles through Cyclization Reactions
The hydrazine moiety is a powerful dinucleophile that can react with various bifunctional electrophiles to construct new rings fused to the pyridine core. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyridines. Similarly, cyclization with α-haloketones or related reagents can yield imidazo[1,2-b]pyridazines. The reaction of heterocyclic hydrazines with benzenediazonium (B1195382) tetrafluoroborate (B81430) can result in a nitrogen atom transfer, leading to the formation of azido (B1232118) compounds, which are precursors to tetrazole-fused systems like tetrazolo[1,5-a]pyridine. hazu.hr
Furthermore, the reaction of 3-diazopyrazolo(3,4-b)pyridine with reactive methylene (B1212753) compounds leads to hydrazones that cyclize to form various fused triazine systems, such as pyrido(3',2':4,5)pyrazolo(3,2-c)-1,2,4-triazines. hazu.hr This highlights the potential of the hydrazino group in building complex, multi-ring heterocyclic structures. The synthesis of pyrido[3,4-c]pyridazines, for example, can be achieved from 2-chloro-3-aminopyridine via diazotization and subsequent cyclization, a pathway that underscores the utility of amino and hydrazino pyridines in constructing fused pyridazine (B1198779) rings. mdpi.com
Derivatization to Hydrazine-derived Ring Systems (e.g., Pyrazoles, Triazoles)
The hydrazino group is a key functional handle for building a variety of five-membered heterocyclic rings.
Pyrazoles: Pyrazoles are readily synthesized by the condensation of hydrazines with 1,3-dielectrophilic compounds. For this compound, reaction with a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound would yield the corresponding N-pyridylpyrazole. For example, the reaction of 1,3-dipyridinyl-1,3-propanediones with 2-hydrazinopyridine (B147025) affords 1,3,5-trisubstituted pyrazoles. beilstein-journals.org This established methodology provides a clear pathway for incorporating the 3-chloro-5-iodopyridyl moiety onto a pyrazole (B372694) ring. The general process often involves a cyclization reaction with a dialkyl maleate (B1232345) to form a pyrazolidine (B1218672) carboxylate, which can then be oxidized to the pyrazole. google.com
Triazoles: 1,2,4-Triazoles can be synthesized from the hydrazino-pyridine precursor through several routes. One common method involves the reaction of the hydrazine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization, which can be promoted by base, affords the corresponding triazole-thiol. mdpi.com Another approach is the reaction with orthoesters or imidates. Hydrazones derived from the condensation of carbohydrazides with aldehydes can also be key intermediates in the synthesis of 1,2,3-triazoles. derpharmachemica.com For instance, the reaction of a hydrazide with benzaldehyde (B42025) derivatives can form hydrazones, which can be further cyclized. mdpi.com
Derivatization through Selective Transformations of Halogen and Hydrazino Groups
The differential reactivity of the chloro, iodo, and hydrazino groups in this compound allows for selective and stepwise functionalization, which is a cornerstone of modern synthetic strategy.
Selective Cross-Coupling Reactions at Chloro and Iodo Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens (Cl and I) on the pyridine ring allows for selective functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective coupling at the C-5 position while leaving the C-3 chloro group intact for subsequent transformations.
Common cross-coupling reactions that can be selectively performed at the iodo-position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups. Studies on dihalopyridines show that selectivity can be controlled by the choice of ligands and reaction conditions. nih.govwhiterose.ac.uk
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Heck Coupling: Reaction with alkenes. A modular synthesis of pyridin-3-yl C-nucleosides was developed using a Heck reaction of 2-chloro-5-iodopyridine (B1352245) with a protected glycal. acs.org
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes.
The less reactive chloro group at the C-3 position can be functionalized in a subsequent cross-coupling reaction under more forcing conditions, or after the more reactive iodo group has been derivatized. This stepwise approach provides access to a wide range of di-substituted pyridine derivatives that would be difficult to synthesize otherwise. The site-selectivity in the cross-coupling of polyhalogenated pyridines is influenced by factors such as the electronic properties of the ring, the nature of the halogen, and the steric environment of the catalyst. nih.gov
| Coupling Reaction | Typical Reagent | Metal Catalyst | Position of Primary Reactivity |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C-I |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-I |
| Heck | Alkene | Pd(OAc)₂ | C-I |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | C-I |
| Stille | Organostannane | Pd(PPh₃)₄ | C-I |
Versatile Transformations of the Hydrazino Group
The hydrazino group is a versatile functional group that can undergo a wide array of transformations.
Condensation Reactions: The most common reaction of the hydrazino group is condensation with aldehydes and ketones to form stable hydrazones. derpharmachemica.com These hydrazones are not merely simple derivatives but are valuable intermediates for further synthesis. For example, the hydrazone can be a precursor for cyclization reactions to form heterocycles like pyrazoles and triazoles as previously discussed. mdpi.comresearchgate.net
Cycloaddition Reactions: The hydrazino group can participate in cycloaddition reactions. For example, [3+2] cycloaddition of 3-hydrazinopyridine with methyl acrylate (B77674) is a key step in the synthesis of the insecticide tyclopyrazoflor. acs.org This type of reaction allows for the construction of five-membered rings containing nitrogen.
Acylation and Sulfonylation: The hydrazine moiety can be readily acylated with acid chlorides or anhydrides to form acylhydrazides, or sulfonylated with sulfonyl chlorides to produce sulfonylhydrazides. organic-chemistry.org These derivatives are often stable, crystalline solids and can serve as intermediates for further transformations. Activated amides can also react with hydrazine to yield acyl hydrazides under mild, transition-metal-free conditions. organic-chemistry.org
Synthesis of Advanced Intermediates for Complex Molecule Construction
The ability to selectively and sequentially functionalize this compound makes it an invaluable building block for the synthesis of advanced intermediates used in the construction of complex target molecules, particularly in the agrochemical and pharmaceutical industries.
For example, 3-chloro-2-hydrazinopyridine (B1363166) is a key intermediate in the synthesis of the ryanoid receptor modulator insecticide, chlorantraniliprole. chemicalbook.com The synthesis involves the cyclization of the hydrazinopyridine with a suitable partner to form a pyrazole ring, which is a core component of the final active ingredient. A similar strategy is used for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a crucial intermediate for other insecticides. The process involves cyclizing 3-hydrazinopyridine dihydrochloride (B599025) with a dialkyl maleate, followed by chlorination, oxidation, and decarboxylation. google.com
The selective cross-coupling at the iodo-position followed by a transformation of the hydrazino group, and then a final coupling at the chloro-position, illustrates a powerful strategy for building highly substituted pyridine rings. These "advanced intermediates" can then be incorporated into larger molecules through their remaining functional groups. The synthesis of pyrazolyltriazoles, for instance, can be achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) from pyrazolyl azides, which can be derived from the corresponding hydrazines. beilstein-journals.org This multi-step sequence allows for the construction of complex hybrid heterocyclic systems with potential biological activity. beilstein-journals.org
Building Blocks for Bioactive Scaffolds (Focus on synthetic methodology and structural diversity)
The compound this compound is a highly functionalized precursor, making it an attractive starting material for the synthesis of diverse, biologically active heterocyclic scaffolds. Its utility stems from the reactive hydrazine moiety, which can readily participate in cyclization and condensation reactions, and the chloro and iodo substituents, which provide opportunities for further molecular elaboration and diversification through cross-coupling reactions. The strategic placement of these functional groups allows for the construction of fused ring systems such as pyrazolopyridines and triazolopyridines, which are prominent cores in many pharmacologically active agents. rsc.orgresearchgate.netresearchgate.net
The primary synthetic application of 2-hydrazinopyridines, including the title compound, is in the construction of fused nitrogen-containing heterocycles. The hydrazine group is a potent binucleophile, enabling reactions with a variety of electrophilic partners to form stable five- or six-membered rings fused to the pyridine core.
A major pathway involves the reaction with 1,3-dicarbonyl compounds or their equivalents to construct pyrazolo[3,4-b]pyridine scaffolds. mdpi.com This reaction, a variation of the Knorr pyrazole synthesis, typically proceeds by initial condensation of the more reactive hydrazine nitrogen with one carbonyl group, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The reaction of this compound with various dicarbonyl compounds can generate a library of 1H-pyrazolo[3,4-b]pyridines with the 6-chloro-4-iodo-substitution pattern, which can be further modified. The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and antimicrobial effects. rsc.orgresearchgate.net
Another key synthetic route is the formation of Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]pyridine derivatives. These are typically synthesized by reacting the 2-hydrazinopyridine precursor with single-carbon electrophiles such as formic acid, orthoesters, or acyl chlorides, followed by cyclization. mdpi.comsemanticscholar.org For instance, treatment with formic acid yields the parent triazolopyridine system, while reaction with various carboxylic acids or their derivatives introduces substituents at the 3-position of the triazole ring. google.com A Chinese patent describes the synthesis of substituted 3-phenyl- Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-a]pyridines by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with benzoic acids under ultrasonic irradiation, a method directly applicable to the iodo-analogue. google.com These fused triazole systems are of significant interest due to their presence in compounds with anticonvulsant, anxiolytic, and herbicidal properties. researchgate.net
The structural diversity of the resulting scaffolds is enhanced by the presence of the halogen atoms. The iodine and chlorine atoms on the pyridine ring are not merely passive substituents; they are functional handles for post-cyclization modifications. The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups at the 5-position of the heterocyclic core, dramatically expanding the accessible chemical space and enabling fine-tuning of biological activity.
The following table summarizes the key synthetic methodologies for constructing bioactive scaffolds from this compound.
| Scaffold Type | Reagent(s) | General Reaction Type | Potential Bioactivity | Reference(s) |
| Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl compounds (e.g., acetylacetone), α,β-Unsaturated ketones | Condensation/Cyclization | Kinase inhibitors, Antimicrobial, Amyloid plaque binding | rsc.orgresearchgate.netmdpi.commdpi.com |
| Current time information in Bangalore, IN.nih.govmdpi.comTriazolo[4,3-a]pyridines | Formic acid, Carboxylic acids, Acyl chlorides, Carbon disulfide | Condensation/Cyclization | Anticonvulsant, Anxiolytic, Herbicidal, Kinase inhibitors | researchgate.netmdpi.comgoogle.comnih.gov |
| Pyridotriazines | Diethyl oxalate, Chloroacetyl chloride | Condensation/Cyclization | Antimicrobial | mdpi.com |
| Acylhydrazone Derivatives | Aldehydes | Condensation | Fungicidal |
Precursors for Macrocycles and Supramolecular Architectures
Beyond its role in building fused heterocyclic systems, this compound serves as a valuable precursor for the construction of more complex molecular systems, including macrocycles and supramolecular assemblies. This utility is derived from its distinct combination of reactive sites suitable for macrocyclization and functional groups capable of directing non-covalent self-assembly.
While direct examples of macrocyclization using this compound are not extensively documented, its structure is well-suited for such applications. Macrocycles are often synthesized by linking two ends of a linear precursor chain. The hydrazine moiety of the title compound can be readily derivatized to incorporate a flexible or rigid linker, one end of which would be attached to the pyridine. The other end of the linker could possess a functional group designed to react with one of the halogen atoms on the pyridine ring, most likely the more reactive iodo-substituent, via an intramolecular cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck) to close the ring. nih.gov This strategy would produce novel macrocycles containing an embedded, functionalized pyridine unit, a motif found in various natural products. mdpi.com
The most significant application in this context lies in supramolecular chemistry, where the compound's features facilitate the programmed assembly of molecules into well-defined, higher-order structures. rsc.org This is primarily governed by specific and directional non-covalent interactions, namely halogen bonding and hydrogen bonding. beilstein-journals.org
The iodine atom at the 5-position makes the molecule an excellent halogen bond (XB) donor. mdpi.comnih.gov The electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with halogen bond acceptors such as the nitrogen atom of another pyridine molecule or other Lewis bases. beilstein-journals.orgmdpi.com This C–I···N interaction is highly directional and has been exploited to construct a variety of supramolecular architectures, including discrete dimers, triangles, and extended helical chains from iodo-pyridine derivatives. nih.govnih.govacs.org The chlorine atom can also participate in halogen bonding, though it is a weaker XB donor than iodine. nih.gov
Simultaneously, the hydrazine group (–NH–NH₂) is a potent hydrogen bond donor and acceptor. The N-H protons can form strong hydrogen bonds with suitable acceptors, while the lone pairs on the nitrogen atoms can accept hydrogen bonds. This allows for the formation of robust hydrogen-bonded networks, which can work in concert with or in competition to halogen bonding to direct the final supramolecular structure. The interplay between these orthogonal interactions—halogen bonding from the iodo-substituent and hydrogen bonding from the hydrazine group—provides a powerful tool for crystal engineering and the design of complex, functional materials. beilstein-journals.org
| Interaction Type | Participating Group(s) | Role | Resulting Supramolecular Structure | Reference(s) |
| Halogen Bonding | C5-Iodine | Donor | Dimers, Helices, Chains, Parallelograms | nih.govmdpi.comnih.govacs.org |
| Halogen Bonding | C3-Chlorine | Weaker Donor | Chains, Networks | beilstein-journals.orgnih.gov |
| Halogen Bonding | Pyridine Nitrogen | Acceptor | Dimers, Helices, Parallelograms | nih.govnih.govacs.org |
| Hydrogen Bonding | Hydrazine (-NH-NH₂) | Donor & Acceptor | Chains, Sheets, 3D Networks | beilstein-journals.orgmdpi.com |
Advanced Applications of 3 Chloro 2 Hydrazino 5 Iodopyridine Derivatives in Materials Science and Emerging Technologies Research
Organic Electronics and Optoelectronics
The field of organic electronics leverages the properties of carbon-based materials to create devices such as transistors, light-emitting diodes, and solar cells. The core of these technologies lies in organic semiconductors, materials whose electronic properties can be precisely tuned through chemical synthesis. Derivatives of 3-Chloro-2-Hydrazino-5-Iodopyridine are promising candidates for this field due to their inherent electronic structure and the synthetic versatility offered by their halogen substituents.
Development of Organic Semiconductors and Conductive Polymers from Derivatives
Organic semiconductors are typically large, π-conjugated molecules that facilitate the movement of charge carriers. The development of such materials from this compound hinges on the ability to extend its π-system by forming new carbon-carbon bonds. The presence of both iodo and chloro groups is particularly advantageous, as the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective, stepwise functionalization.
This selective reactivity enables the synthesis of well-defined oligomers and polymers with tailored electronic properties. For instance, a Suzuki coupling at the iodine position could be followed by a Sonogashira or Stille coupling at the chlorine position, introducing different aromatic or heteroaromatic units into the structure. This synthetic control is crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly govern the semiconductor's performance. Polymers incorporating pyridine (B92270) rings are known to exhibit interesting properties, including potential n-dopability, which is valuable for creating complementary circuits in organic electronics. acs.orgacs.org The combination of pyridine with other heterocycles like thiophene (B33073) has led to low bandgap polymers suitable for electronic devices. researchgate.netsigmaaldrich.com
Table 1: Potential Cross-Coupling Reactions for Synthesizing Conductive Derivatives
| Reaction Name | Reactant for C-X Site | Resulting Linkage | Application in Organic Semiconductors |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | C-C Single Bond | Extends π-conjugation, tunes bandgap |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | C-C Single Bond | Forms complex polyaromatic systems cmu.edu |
| Sonogashira Coupling | Terminal Alkyne | C-C Triple Bond | Creates rigid, linear conjugated structures |
| Heck Coupling | Alkene | C-C Double Bond | Introduces vinylene linkages in polymer backbone |
| Buchwald-Hartwig Amination | Amine | C-N Bond | Incorporates electron-donating amine groups |
Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components
In OLEDs and OPVs, the precise energy levels of materials are critical for efficient charge injection, transport, and recombination or separation. kaust.edu.sa Derivatives of this compound can be engineered to serve various roles in these devices.
For OLEDs, the introduction of fluorescent or phosphorescent moieties through the halogen handles can create novel emitters. The hydrazine (B178648) group can be used to attach other functional units, potentially leading to materials with aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF). dtu.dk For example, a 2-hydrazinopyridine (B147025) derivative of tri(biphenyl-4-yl)amine (B1591794) has been reported as a solid-state emitter. researchgate.net The intrinsic electron-deficient nature of the pyridine ring can be balanced by attaching electron-donating groups to create bipolar host materials, which are essential for efficient OLEDs. dtu.dk
In OPVs, the goal is to create a donor-acceptor interface with an optimal energy offset for efficient charge separation. Derivatives of this compound could be functionalized to act as either electron donors or acceptors. The ability to tune the bandgap through derivatization allows for the optimization of light absorption to better match the solar spectrum. manchester.ac.uk
Table 2: Potential Roles of this compound Derivatives in Optoelectronic Devices
| Device | Potential Role | Key Molecular Feature | Desired Property |
|---|---|---|---|
| OLED | Emitter | Extended π-system with fluorophore | High photoluminescence quantum yield |
| OLED | Host Material | Bipolar (electron-donating & accepting groups) | Balanced charge transport, high triplet energy |
| OLED/OPV | Electron Transport Layer | Electron-deficient pyridine core | High electron mobility, suitable LUMO level |
| OPV | Donor Material | Electron-donating substituents | Broad absorption, suitable HOMO level |
| OPV | Acceptor Material | Electron-withdrawing substituents | Good electron affinity, suitable LUMO level |
Chemo- and Biosensors based on Functionalized Derivatives for Selective Analyte Detection
Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. The 2-hydrazinopyridine scaffold is an excellent platform for developing such sensors. dntb.gov.ua The hydrazine group can be readily condensed with an aldehyde or ketone to form a hydrazone. This hydrazone linkage, in conjunction with the pyridine nitrogen, creates a binding pocket capable of coordinating with specific analytes, particularly metal ions.
Upon binding of an analyte, the electronic structure of the hydrazone derivative is perturbed, leading to a change in its photophysical properties. nsf.gov This can manifest as a "turn-on" or "turn-off" fluorescent response or a distinct color change visible to the naked eye. nih.gov For example, a quinoline-based hydrazone derivative synthesized from 2-hydrazinopyridine was shown to be an effective optical chemosensor for tributyltin (TBT). mdpi.com Similarly, other hydrazone-based sensors have demonstrated high selectivity for biologically and environmentally important ions like Fe³⁺ and Cu²⁺. nih.gov
The 3-chloro-5-iodo-substituted backbone offers additional opportunities for tuning sensor properties. The halogens can modify the electronic landscape of the molecule, influencing the sensitivity and selectivity of the sensor. They also provide a route to immobilize the sensor onto a solid support or integrate it into a larger system.
Table 3: Examples of Hydrazone-Based Chemosensors and Their Detection Principles
| Sensor Core Structure | Analyte Detected | Signaling Mechanism | Reference |
|---|---|---|---|
| Quinoline-Hydrazinopyridine | Tributyltin (TBT) | Colorimetric & Fluorimetric | mdpi.com |
| Thiophene-Benzohydrazide | Fe³⁺ / Cu²⁺ | Fluorescence Turn-on / Colorimetric | nih.gov |
| Dicyanisophorone-Hydrazinopyridine | Zn²⁺ / Cd²⁺ | Near-Infrared Fluorescence | researchgate.net |
| Rhodamine-Hydrazide | Cu²⁺ | Colorimetric & Fluorimetric | nsf.gov |
Supramolecular Chemistry and Self-Assembly in Designed Material Systems
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. rsc.org Derivatives of this compound are well-suited for creating such systems due to the variety of intermolecular forces they can engage in.
Hydrogen Bonding: The N-H groups of the hydrazine moiety are excellent hydrogen bond donors, while the pyridine nitrogen and the second hydrazine nitrogen are potential acceptors. These interactions can guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. mdpi.com
Halogen Bonding: The iodine atom is a particularly effective halogen bond donor. It can form strong, highly directional interactions with Lewis bases (halogen bond acceptors) like the nitrogen or oxygen atoms on adjacent molecules. acs.orgresearchgate.net This interaction is a powerful tool for crystal engineering and designing functional materials. mdpi.com
π–π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π–π stacking, further stabilizing the supramolecular assembly.
By carefully designing the derivatives, these non-covalent interactions can be used in concert to direct the self-assembly of molecules into complex architectures like tapes, sheets, or porous frameworks. mdpi.comsioc-journal.cn This bottom-up approach to materials synthesis is key to developing "smart" materials with responsive properties.
Table 4: Non-Covalent Interactions in this compound Derivatives
| Interaction Type | Donor Group | Acceptor Group | Typical Role in Self-Assembly |
|---|---|---|---|
| Hydrogen Bond | Hydrazine (-NH, -NH₂) | Pyridine-N, Hydrazine-N, Carbonyl-O | Directional control, formation of chains/sheets mdpi.com |
| Halogen Bond | C-I, C-Cl | Pyridine-N, O, S, other halogens | Strong, directional control, crystal engineering acs.orgresearchgate.net |
| π–π Stacking | Pyridine Ring | Another Aromatic Ring | Stabilization of layered structures |
| Coordination Bond | Pyridine-N, Hydrazine Moiety | Metal Ion | Formation of metallosupramolecular structures researchgate.net |
Coordination Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Pyridine-Hydrazine Ligands for Catalysis or Adsorption
The pyridine-hydrazine unit is an excellent ligand for coordinating with metal ions. Depending on how it's incorporated into a larger molecule, it can act as a bidentate (two-point attachment) or tridentate (three-point attachment) ligand, forming stable complexes with a wide range of transition metals. nih.govresearchgate.netsoton.ac.uk
These coordination complexes can be discrete molecules or can be extended into porous, crystalline structures known as Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are constructed from metal nodes linked by organic ligands. By using derivatives of this compound as the organic linker, it is possible to create novel MOFs with tailored pore sizes and chemical environments.
The resulting coordination complexes and MOFs have significant potential in catalysis. The metal centers can act as Lewis acid catalytic sites, while the uncoordinated basic sites on the ligand (like the second hydrazine nitrogen) can participate in cooperative catalysis. nih.gov For example, MOFs can be used as nanoreactors for organic synthesis. nih.govacs.org Furthermore, catalytically active species, like palladium, can be anchored to the framework. A bidentate Schiff base moiety formed from a pyridine-aldehyde and an amine-functionalized MOF has been used to anchor palladium(II) ions, creating a highly active catalyst for cross-coupling reactions. nih.gov The introduction of multiple different metals into the MOF structure can lead to bimetallic frameworks with synergistic properties that enhance catalytic performance. nih.gov
Table 5: Potential Catalytic Applications of MOFs with Pyridine-Hydrazine Ligands
| Metal Ion(s) | Ligand Type | Potential Catalytic Reaction | Key Feature |
|---|---|---|---|
| Zn(II), Cu(II) | Hydrazone Derivative | CO₂ Capture/Reduction | Metal-ligand cooperativity nih.gov |
| Pd(II) | Schiff base from Hydrazine | Suzuki, Stille Coupling | Anchored, reusable catalyst nih.gov |
| Fe(III), Co(II) | Bimetallic Framework | Oxidation, C-H activation | Synergistic effects nih.gov |
| Co(II), Fe(II) | Pyridine-based | Oxygen Evolution Reaction (OER) | Exposed metal active sites rsc.org |
| Lanthanides (Eu³⁺, Tb³⁺) | Pyridine-carboxylate | Luminescent Sensing | Photophysical properties researchgate.net |
Future Research Trajectories and Interdisciplinary Challenges for 3 Chloro 2 Hydrazino 5 Iodopyridine Research
Integration of Artificial Intelligence and Machine Learning in Reaction Design, Optimization, and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for complex molecules like 3-Chloro-2-Hydrazino-5-Iodopyridine. preprints.orgmdpi.com These computational tools can dramatically accelerate the pace of discovery by shifting from iterative, trial-and-error experimentation to data-driven, predictive science. preprints.org
Reaction Design and Optimization: ML algorithms, particularly deep learning models like Graph Neural Networks (GNNs), can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. preprints.org For a multi-substituted pyridine (B92270) like the target compound, AI can suggest optimal synthetic routes by performing complex retrosynthetic analysis, identifying the most viable and efficient pathways from available precursors. preprints.orgmdpi.com Furthermore, these models can optimize reaction conditions—such as temperature, solvent, catalyst, and reagent ratios—to maximize yield and purity while minimizing reaction time and by-product formation. researchgate.net This is particularly valuable for navigating the complex reactivity of the chloro, hydrazino, and iodo functional groups.
Property Prediction: AI models excel at predicting the physicochemical and biological properties of molecules. youtube.com By analyzing the structure of this compound, ML algorithms can forecast its solubility, reactivity, and potential bioactivity. This predictive capability allows researchers to screen virtual libraries of derivatives for desired characteristics, such as enhanced binding affinity to a biological target or specific properties for materials science applications, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | Deep Learning Models, GNNs | Rapidly identifies and ranks multiple potential synthetic pathways. preprints.org |
| Reaction Condition Optimization | Supervised Learning, Bayesian Optimization | Predicts optimal temperature, solvent, and catalyst for higher yields and purity. nih.gov |
| Forward Reaction Prediction | Neural Networks, Transformers | Accurately forecasts the products and side-products of a given reaction. preprints.orgmdpi.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimates solubility, toxicity, and potential bioactivity before synthesis. researchgate.net |
| Catalyst Discovery | Reinforcement Learning | Accelerates the discovery of novel, more efficient catalysts for its synthesis. researchgate.net |
Development of More Sustainable and Environmentally Benign Synthetic Routes and Processes
A significant challenge in the synthesis of halogenated pyridines is the reliance on harsh reagents and conditions that generate considerable waste. Future research must prioritize the development of "green" synthetic methodologies in line with the principles of sustainable chemistry. colab.ws
One promising avenue is the development of metal-free catalytic systems. rsc.org For instance, the iodination step, which often uses molecular iodine, could be refined using methods that avoid heavy metal catalysts and harsh oxidants. acs.org Research into the direct C-H functionalization of pyridine rings offers a highly atom-economical alternative to traditional multi-step sequences that involve protecting groups and activation steps.
The choice of solvent is another critical factor. Many current syntheses for related hydrazinopyridines employ polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). acs.orgacs.org Future work should explore the use of more environmentally benign alternatives, such as deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can be recycled. colab.ws Additionally, developing processes that use water as a solvent or are conducted under solvent-free conditions represents a major goal for sustainable industrial production. researchgate.net
Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Synthesis Parameter | Conventional Approach | Potential Sustainable Alternative |
|---|---|---|
| Catalysis | Often relies on palladium or other heavy metal catalysts. | Development of metal-free catalytic systems; biocatalysis. rsc.org |
| Solvents | Use of DMSO, DMF, or chlorinated solvents. acs.org | Water, supercritical fluids, or deep eutectic solvents (e.g., choline (B1196258) chloride/glycerol). colab.ws |
| Reagents | Stoichiometric use of hazardous reagents like hydrazine (B178648) hydrate (B1144303). google.com | Use of safer hydrazine sources; development of catalytic hydrazination methods. |
| Energy Consumption | High temperatures often required for refluxing. google.comgoogle.com | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. researchgate.net |
| Waste Generation | Multi-step synthesis with protection/deprotection steps creates significant waste. google.com | Atom-economical one-pot or tandem reactions; direct C-H functionalization. colab.ws |
Mechanistic Studies at the Nanoscale and Interface with Advanced Materials Science
Understanding reaction mechanisms at the molecular and nanoscale level is crucial for optimizing synthetic processes and designing novel materials. Advanced analytical techniques can provide unprecedented insight into the role of this compound in complex systems. The presence of multiple functional groups makes it an interesting candidate for applications in materials science, such as in the formation of Metal-Organic Frameworks (MOFs) or as a component in Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com
Future research could employ in-situ spectroscopy and microscopy to observe the reaction dynamics on catalyst surfaces in real-time. This allows for the precise characterization of transient intermediates and transition states, which is key to understanding selectivity and reaction kinetics.
At the interface with materials science, the compound's pyridine nitrogen and hydrazino group can act as bidentate ligands for coordinating with metal centers. The chloro and iodo groups provide sites for post-synthesis modification within a material's structure, allowing for the fine-tuning of electronic, optical, or catalytic properties. Nanoscale studies could explore how the incorporation of this molecule into thin films or onto quantum dots affects charge transport and photophysical behavior, paving the way for its use in next-generation electronic devices.
Addressing Challenges in Scalability and Efficiency of Synthesis for Industrial Relevance
Transitioning a synthetic route from the laboratory bench to industrial-scale production presents numerous challenges related to cost, safety, efficiency, and purity. For this compound, a key precursor is often 3-chloro-2-hydrazinopyridine (B1363166), whose synthesis from 2,3-dichloropyridine (B146566) and hydrazine hydrate is well-documented but has inherent difficulties. google.comchemicalbook.com
Safety and Handling: The use of highly toxic and volatile reagents like hydrazine hydrate requires stringent engineering controls and specialized handling procedures to protect workers and the environment. cymitquimica.com Research into safer, solid hydrazine surrogates or in-situ generation methods could mitigate these risks. Thermal safety is another concern, as reactions involving sodium hydride in solvents like DMSO can be dangerously exothermic and lead to thermal runaway if not properly controlled. acs.org
Purification and Impurities: Achieving high purity on a large scale can be challenging. The identification and control of key impurities during the synthesis are critical for ensuring the quality of the final product. acs.org Developing scalable purification methods, such as crystallization over chromatography, is essential for industrial relevance.
| Solvent Waste | Large volumes of organic solvents are often used for reaction and purification. | Process intensification to reduce solvent volume; solvent recycling programs; switching to green solvents. colab.ws |
Exploration of Emerging Roles in Novel Chemical Technologies and Methodologies
Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential in a variety of emerging chemical technologies. The unique arrangement of functional groups makes it a versatile building block for constructing complex molecular architectures.
Novel Heterocyclic Scaffolds: The hydrazinopyridine core is a key component in the synthesis of fused heterocyclic systems like pyrazolopyridines. mdpi.com These structures are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, making them valuable scaffolds for designing enzyme inhibitors and receptor modulators. mdpi.com
Agrochemicals: Derivatives of 3-chloro-2-hydrazinopyridine have already shown promise as fungicides, demonstrating good inhibitory effects against agricultural pathogens like tomato bacterial spot and cucumber Fusarium wilt. google.com Future research could systematically modify the iodo- and hydrazino-moieties to develop new, more potent, and selective agrochemicals.
Catalysis and Ligand Development: The pyridine and hydrazine groups can serve as a bidentate ligand for transition metals. The electronic properties of the ligand can be tuned via reactions at the chloro and iodo positions, making it a customizable platform for developing new catalysts for a range of organic transformations.
Cross-Coupling Methodologies: The presence of two different halogen atoms (Cl and I) at distinct positions on the pyridine ring offers opportunities for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The greater reactivity of the C-I bond compared to the C-Cl bond allows for stepwise functionalization, making this compound a valuable tool for building molecular complexity in a controlled manner. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-chloro-2-hydrazino-5-iodopyridine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-chloro-5-iodopyridine with hydrazine hydrate under controlled reflux conditions. Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric excess of hydrazine (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation of the hydrazine moiety . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at –20°C in amber glass vials under nitrogen is recommended to prevent decomposition. Handling requires PPE (gloves, lab coat, goggles) due to its potential respiratory and skin irritancy, as indicated by GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., hydrazine NH₂ protons at δ 3.8–4.2 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.89).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The iodine substituent at position 5 acts as a directing group in Suzuki-Miyaura coupling, enabling regioselective borylation at position 4. Computational studies (DFT) suggest that the hydrazine moiety at position 2 stabilizes transition states via hydrogen bonding, reducing activation energy by ~15% compared to non-hydrazinated analogs. Experimental validation involves monitoring reaction progress via in-situ IR spectroscopy (C–I bond cleavage at 500 cm⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data for hydrazino-pyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from solvent polarity effects or assay interference from residual hydrazine. Mitigation steps:
- Pre-treat compounds with activated charcoal to remove impurities.
- Use standardized solvent systems (e.g., DMSO concentration ≤1% v/v).
- Validate results across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution in this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices, identifying position 4 as the most nucleophilic site (f⁺ = 0.12). Molecular electrostatic potential (MEP) maps corroborate this, showing electron-rich regions near the hydrazine group. Experimental validation via nitration reactions (HNO₃/H₂SO₄) yields 4-nitro derivatives as the major product (85% selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
